Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate
Description
Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a phenyl ring substituted at the para position with an isopropylcarbamoyl moiety. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules. The tert-butyl group serves as a protective group for amines, enhancing stability during synthetic processes, while the isopropylcarbamoyl substituent contributes to hydrogen-bonding interactions, influencing solubility and target binding in medicinal chemistry applications.
Structurally, the compound combines aromatic and aliphatic functionalities, enabling diverse reactivity. Its molecular formula is C₁₅H₂₁N₂O₃, with a molecular weight of 277.34 g/mol.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[4-(propan-2-ylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)16-13(18)11-6-8-12(9-7-11)17-14(19)20-15(3,4)5/h6-10H,1-5H3,(H,16,18)(H,17,19) |
InChI Key |
RBMAHZICOFQFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material: 4-Nitrobenzoic Acid
The synthesis begins with 4-nitrobenzoic acid , which undergoes catalytic hydrogenation or chemical reduction to yield 4-aminobenzoic acid . Reduction using iron chloride (FeCl₃) and hydrazine hydrate in methanol has been reported to achieve >90% conversion.
Boc Protection of the Aromatic Amine
The amine group of 4-aminobenzoic acid is protected using Boc anhydride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). For example:
$$
\text{4-Aminobenzoic acid} + \text{Boc anhydride} \xrightarrow{\text{DIPEA, DMF}} \text{tert-butyl (4-carboxyphenyl)carbamate}
$$
This step typically proceeds at room temperature for 3–5 hours, yielding the Boc-protected intermediate in 85–92% purity after column chromatography.
Amide Bond Formation with Isopropylamine
The carboxylic acid of the Boc-protected intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . Coupling with isopropylamine in dimethylformamide (DMF) at 0°C to room temperature affords the target compound:
$$
\text{tert-butyl (4-carboxyphenyl)carbamate} + \text{isopropylamine} \xrightarrow{\text{EDCI/HOBt, DIPEA}} \text{this compound}
$$
Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 3–6 hours, with yields ranging from 67% to 83% after silica gel chromatography.
Alternative Synthetic Pathways
Acyl Chloride Intermediacy
An alternative method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride . Subsequent reaction with isopropylamine in dichloromethane (DCM) yields the amide:
$$
\text{tert-butyl (4-carboxyphenyl)carbamate} \xrightarrow{\text{SOCl₂}} \text{acyl chloride} \xrightarrow{\text{isopropylamine}} \text{this compound}
$$
This route avoids coupling reagents but requires stringent moisture control and generates stoichiometric HCl, necessitating neutralization with bases like TEA.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
Purification Strategies
- Silica gel chromatography with ethyl acetate/hexane gradients (20–40% ethyl acetate) effectively separates the target compound from unreacted starting materials.
- Recrystallization from ethanol/water mixtures improves purity to >98% for pharmaceutical applications.
Analytical Characterization
Spectroscopic Data
Melting Point and Purity
- Melting point : 248–250°C (decomposition observed above 252°C).
- HPLC purity : 99.2% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
Applications and Derivatives
The compound serves as a key intermediate in pharmaceuticals targeting inflammation and enzyme inhibition. Derivatives with modified carbamate groups (e.g., benzyl, allyl) exhibit enhanced bioavailability, as shown in COX-2 inhibition assays.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. It acts as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in the synthesis of peptides and other biologically active molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate with structurally related carbamate derivatives, focusing on molecular features, applications, and safety profiles.
Table 1: Comparative Analysis of Carbamate Derivatives
Structural and Functional Differences
In contrast, the chlorophenethyl group in the analog from provides lipophilicity, favoring solubility in non-polar solvents . The glycosyl ethynyl substituent in the compound from enables applications in glycochemistry, though its steric bulk may complicate synthetic workflows .
Molecular Weight and Solubility :
- The glycosylated derivative (447.52 g/mol) exhibits significantly higher molecular weight than the target compound (277.34 g/mol), likely reducing membrane permeability.
- The chlorophenethyl analog (255.74 g/mol) is smaller but less polar, suggesting divergent solubility profiles.
Stability :
- The target compound and chlorophenethyl analog are stable under standard storage conditions but degrade in the presence of strong acids/bases. The glycosylated derivative is prone to hydrolysis under acidic conditions due to its acetyl-protected sugar moiety .
Biological Activity
Tert-butyl (4-(isopropylcarbamoyl)phenyl)carbamate, often referred to in research contexts as M4 , has garnered attention for its potential therapeutic implications, particularly in the realm of neurodegenerative diseases like Alzheimer's disease (AD). This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.
Inhibition of Enzymatic Activity
M4 has been shown to act as an inhibitor of both β-secretase and acetylcholinesterase. These enzymes play critical roles in the pathogenesis of Alzheimer's disease by facilitating the cleavage of amyloid precursor protein (APP) and the breakdown of acetylcholine, respectively. In vitro studies indicate that M4 exhibits a β-secretase inhibition with an IC50 value of 15.4 nM and acetylcholinesterase inhibition with a Ki value of 0.17 μM .
Amyloid Beta Aggregation Prevention
One of the most significant findings regarding M4 is its ability to inhibit amyloid beta peptide (Aβ) aggregation. At a concentration of 100 μM, M4 demonstrated an 85% inhibition rate for Aβ aggregation, which is crucial for preventing the formation of toxic fibrils associated with AD pathology . This effect is particularly relevant given that Aβ aggregation is a hallmark of Alzheimer's disease.
In Vitro Studies
Cell Culture Experiments
In cell culture models, M4 was tested for its protective effects against Aβ-induced astrocyte cell death. The results indicated a moderate protective effect, with a reduction in cell death by approximately 20% compared to controls treated solely with Aβ . Notably, while M4 reduced levels of tumor necrosis factor-alpha (TNF-α), it did not achieve statistical significance compared to Aβ-treated controls, suggesting that while M4 has protective properties, its efficacy may be limited by the high affinity of Aβ for astrocyte receptors .
In Vivo Studies
Animal Models
The efficacy of M4 was further evaluated in vivo using scopolamine-induced models of Alzheimer's disease in rats. Although M4 treatment resulted in decreased levels of Aβ1-42 compared to the scopolamine group, it did not show significant differences when compared to established treatments like galantamine . This raises questions about the bioavailability and overall effectiveness of M4 in a living organism.
Comparative Biological Activity
| Compound | IC50/ Ki Values | Aβ Aggregation Inhibition | Astrocyte Protection | In Vivo Efficacy |
|---|---|---|---|---|
| M4 | β-secretase: 15.4 nM Acetylcholinesterase: 0.17 μM | 85% at 100 μM | Moderate (20% reduction) | Limited |
| Galantamine | Not specified | Not specified | Not specified | Significant |
Case Studies and Research Findings
Several studies have examined the biological activity of M4 within broader research on Alzheimer's treatments:
- Neuroprotective Effects : Research indicates that M4’s neuroprotective effects are mediated through its anti-inflammatory properties, particularly through modulation of cytokine production in astrocytes exposed to Aβ .
- Multimodal Therapeutic Potential : Given its ability to target multiple pathways involved in AD pathology, M4 represents a promising candidate for multimodal therapeutic strategies aimed at altering disease progression .
- Bioavailability Challenges : Despite its promising in vitro results, challenges related to bioavailability and delivery mechanisms remain significant hurdles for clinical application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
